NiXantphos Palladacycle Gen. 3
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Overview
Description
NiXantphos Palladacycle Gen. 3 is a palladium-based compound known for its application in catalysis, particularly in cross-coupling reactions. It is characterized by its light yellow to yellow-green powder form and is air-sensitive . The compound’s chemical formula is C49H40N2O4P2PdS, and it has a molecular weight of 921.29 .
Preparation Methods
Synthetic Routes and Reaction Conditions: NiXantphos Palladacycle Gen. 3 is synthesized through a series of reactions involving the coordination of NiXantphos ligand with palladium. The process typically involves the use of palladium acetate and the NiXantphos ligand under controlled conditions to form the palladacycle .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its catalytic applications .
Chemical Reactions Analysis
Types of Reactions: NiXantphos Palladacycle Gen. 3 primarily undergoes cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling . These reactions involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Buchwald-Hartwig Amination: Involves aryl halides and amines with a base like sodium tert-butoxide.
Negishi Cross-Coupling: Utilizes organozinc reagents and aryl halides under mild conditions
Major Products: The major products formed from these reactions include triarylmethanes, N-aryl amines, and various substituted aromatic compounds .
Scientific Research Applications
NiXantphos Palladacycle Gen. 3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of NiXantphos Palladacycle Gen. 3 involves the coordination of the NiXantphos ligand with palladium, forming a stable complex that facilitates oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions . The presence of the NiXantphos ligand enhances the reactivity and selectivity of the palladium catalyst, making it highly effective for these transformations .
Comparison with Similar Compounds
DPEPhos: Another bidentate phosphine ligand used in similar catalytic applications.
BINAP: A widely used ligand in asymmetric synthesis but differs in its application scope.
Uniqueness: NiXantphos Palladacycle Gen. 3 stands out due to its high activity and selectivity in cross-coupling reactions, particularly with unactivated aryl chlorides. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C49H41N2O4P2PdS- |
---|---|
Molecular Weight |
922.3 g/mol |
IUPAC Name |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
UWXQGGFJCNBWEV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
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